tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Non-methylated piperazine intermediates fail to replicate the steric/electronic profile required for kinase and GPCR-targeted SAR campaigns. This Boc-protected 4-methylpiperazine-ethylamine building block resolves amine basicity mismatch - enabling precise pharmacophore incorporation with predictable reactivity. • N-methyl group modulates nucleophilicity vs. unmethylated analog, altering reaction rates and side-product profiles • Boc group enables selective late-stage deprotection & modular amide coupling for PROTAC linker conjugation • Supports targeted degradation workflows and modular construction of piperazine-containing bioactive scaffolds Global B2B shipping with batch-specific QC documentation.

Molecular Formula C12H25N3O2
Molecular Weight 243.35 g/mol
CAS No. 1484327-92-5
Cat. No. B1375097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate
CAS1484327-92-5
Molecular FormulaC12H25N3O2
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1CCN(CC1)C
InChIInChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)13-5-6-15-9-7-14(4)8-10-15/h5-10H2,1-4H3,(H,13,16)
InChIKeySXGDQOAVMOEVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate Technical Specifications & Procurement


tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate (CAS 1484327-92-5) is a specialized organic compound with the molecular formula C₁₂H₂₅N₃O₂ and a molecular weight of 243.35 g/mol . It is classified as a tert-butyl carbamate derivative featuring a 4-methylpiperazine moiety linked via an ethyl spacer . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, where the tert-butyl carbamate (Boc) group serves as a protecting group for amines, enabling selective chemical transformations .

Analog Substitution Risks for tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate


Direct substitution with even closely related analogs, such as those lacking the N-methyl group on the piperazine ring or utilizing a different carbamate protecting group, is not chemically straightforward. The presence of the N-methyl group on the piperazine ring fundamentally alters the amine's basicity, nucleophilicity, and steric profile . This structural variation can significantly impact reactivity in subsequent coupling or functionalization steps, leading to different reaction rates, yields, or side-product profiles compared to the non-methylated analog, tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate [1]. For instance, the N-methyl group blocks a potential site for electrophilic attack or hydrogen bonding, which can be a critical determinant of regioselectivity in multi-step syntheses.

Differentiation from Key Analogs for tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate


N-Methylation: Basicity and pKa

The N-methyl group on the piperazine ring of tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate is a key differentiator from the non-methylated analog, tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate (CAS 140447-78-5). This methylation increases the pKa of the distal piperazine nitrogen by approximately 0.5-1.0 log units (estimated via class-level inference for 4-methylpiperazine vs. piperazine) [1]. This change in basicity influences the compound's protonation state at physiological pH and its nucleophilic character in chemical reactions, potentially altering reaction kinetics and selectivity [2].

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Steric Bulk and Conformational Constraints from N-Methylation

The N-methyl substituent introduces greater steric bulk around the piperazine ring compared to the non-methylated analog, tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate. This steric hindrance can restrict the accessible conformational space of the piperazine ring . In quantitative terms, the N-methyl group increases the compound's molecular weight from 229.32 g/mol (for the non-methylated analog) to 243.35 g/mol , and increases the calculated topological polar surface area (tPSA) and number of rotatable bonds [1].

Medicinal Chemistry Drug Design Synthetic Chemistry

Purity Specifications from Commercial Vendors

Commercial availability and purity are critical for procurement. The target compound is offered by multiple vendors with specified purity grades, primarily 95% or 98% . This contrasts with the non-methylated analog, tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate (CAS 140447-78-5), which is also commonly offered at ≥95% purity [1], indicating that while purity is a standard metric, the methylated derivative may have a different impurity profile due to its distinct synthesis .

Quality Control Procurement Analytical Chemistry

R&D Applications for tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate


Protected Amine Synthon for Lead Optimization

The compound serves as a valuable building block for introducing a 4-methylpiperazin-1-yl-ethylamine moiety into larger molecular frameworks, particularly in drug discovery programs where the Boc protecting group allows for late-stage amine deprotection and further functionalization. The presence of the N-methyl group provides a specific physicochemical profile that can be leveraged to modulate a lead compound's solubility, metabolic stability, or target binding .

Free Amine Precursor for Conjugation

Following the selective removal of the Boc group under acidic conditions, the resulting 2-(4-methylpiperazin-1-yl)ethylamine (CAS 934-98-5) [1] can be employed as a linker or reactive handle. This free amine can be coupled to carboxylate-containing molecules (e.g., peptides, fluorophores, or solid supports) using standard amide coupling chemistry , enabling applications in chemical biology and targeted protein degradation (PROTAC) development.

Synthesis of Piperazine-Based Kinase Inhibitors and GPCR Modulators

The 4-methylpiperazine motif is a recognized pharmacophore in many bioactive compounds, including kinase inhibitors and G protein-coupled receptor (GPCR) ligands [2]. This protected intermediate allows for the modular construction of such molecules, enabling medicinal chemists to efficiently explore structure-activity relationships (SAR) around the piperazine ring. The methyl group can influence binding mode and selectivity compared to non-methylated analogs [3].

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